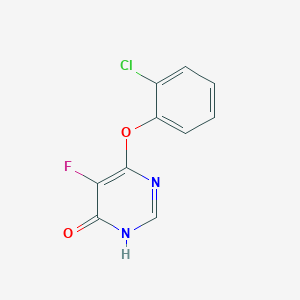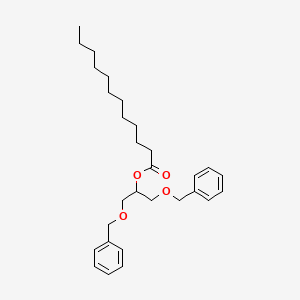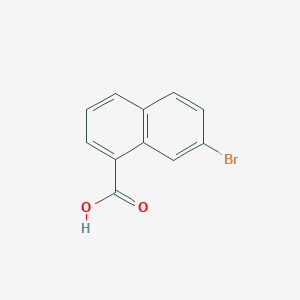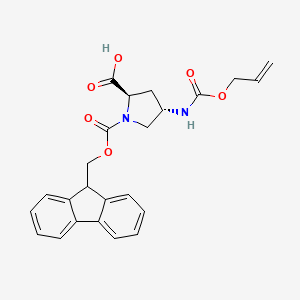
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid
説明
The compound is a derivative of pyrrolidine, which is a cyclic amine . The “Alloc” and “Fmoc” parts suggest that it might be used in peptide synthesis, where Alloc (allyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are commonly used protecting groups .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carboxylic acid with an amine to form an amide bond . The specific synthesis steps for “(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid” would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2R,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide bond could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have specific rotation, solubility, and melting point properties .科学的研究の応用
Building Blocks for Peptidomimetics and Peptides Synthesis:
- 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), an unnatural amino acid, shows promise as a building block for peptidomimetics. ATPC can be incorporated as an N-terminal moiety in peptide synthesis using both Boc and Fmoc methodologies (Bissyris et al., 2005).
- The synthesis of free and Nα-Fmoc-/Nγ-Boc-protected 4-aminopipecolic acids, suitable for solid-phase peptide synthesis, was reported. These amino acids have been synthesized from ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate (Machetti et al., 2004).
Linker for Solid-Phase Synthesis:
- Dihydropyran-2-carboxylic acid, a novel compound, is used to link an amino alcohol and an amine resin for the solid-phase synthesis of peptide alcohols via the Fmoc strategy (Hsieh et al., 1998).
Synthesis of Molecular Oligomers and Polymers:
- A protected ω-secondary amino carboxylic acid monomer containing the 4-dialkylamino-4'-(alkylsulfonyl)azobenzene nonlinear optical (NLO) chromophore has been prepared for the synthesis of NLO oligomers. The Fmoc-protecting group is used for selective deprotection in the synthesis process (Huang et al., 2000).
Incorporation in Model Peptides for NMR Studies:
- (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, were incorporated into model peptides for 19F NMR studies. These amino acids show distinct conformational preferences in peptides (Tressler & Zondlo, 2014).
Synthesis of Diverse Organic Molecules:
- N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH) was used as a scaffold for the synthesis of diverse organic molecules, demonstrating the versatility of these compounds in organic synthesis (Valerio et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704273 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid | |
CAS RN |
549534-58-9 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



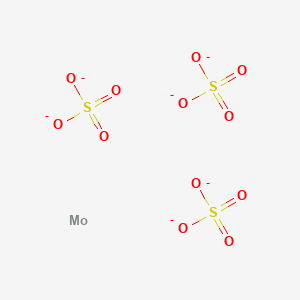
![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
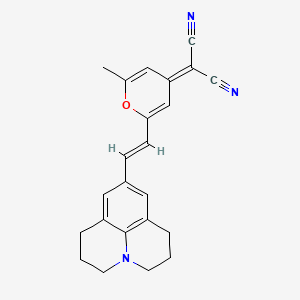
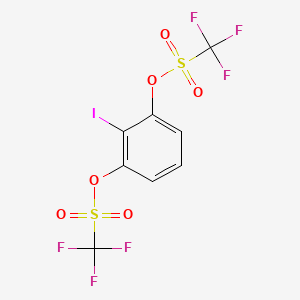
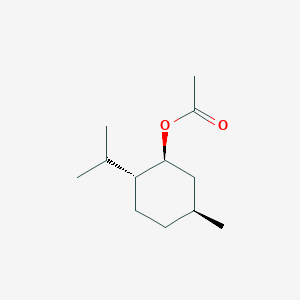
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)
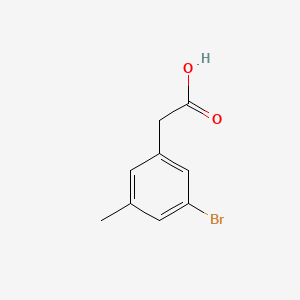

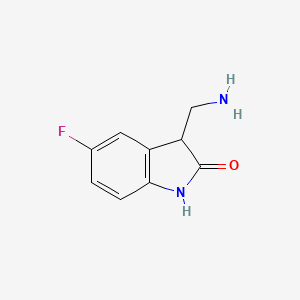
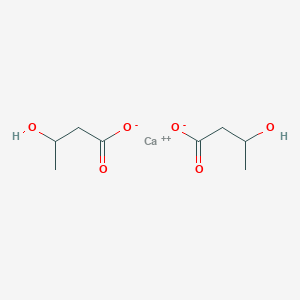
![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)
